molecular formula C13H16N2O2 B2615710 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351620-99-9

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2615710
CAS No.: 1351620-99-9
M. Wt: 232.283
InChI Key: VLQVKNBTDJUPCV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide is a synthetic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.283 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzamide ring.

Scientific Research Applications

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:

    3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide: This compound has similar structural features but with methoxy groups instead of methyl groups, leading to different chemical and biological properties.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound contains a pyrrole ring, which imparts unique chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and oxopyrrolidinyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-10(5-9(8)2)13(17)15-11-6-12(16)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVKNBTDJUPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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